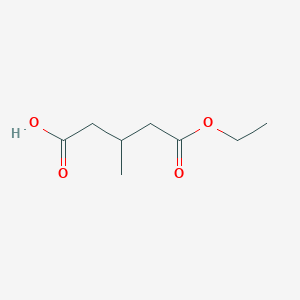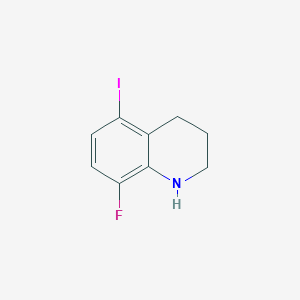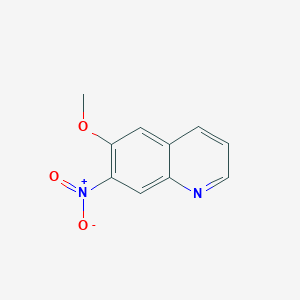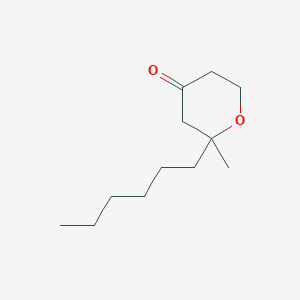
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans. This compound is characterized by a six-membered ring containing one oxygen atom and a ketone functional group at the fourth position. The presence of hexyl and methyl substituents at the second position adds to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of hexanal with 2-methyl-3-buten-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the dihydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexyl alcohol derivatives.
Substitution: Formation of halogenated dihydropyran derivatives.
科学的研究の応用
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Hexyl-2-methyltetrahydropyran-4-one: Similar structure but with a fully saturated ring.
2-Hexyl-2-methyl-3,4-dihydro-2H-pyran-4-one: Similar structure but with a different degree of saturation.
Uniqueness
2-Hexyl-2-methyldihydro-2H-pyran-4(3H)-one is unique due to its specific substitution pattern and the presence of both hexyl and methyl groups at the second position. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC名 |
2-hexyl-2-methyloxan-4-one |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-8-12(2)10-11(13)7-9-14-12/h3-10H2,1-2H3 |
InChIキー |
QLEFWACKVLBOPG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(CC(=O)CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


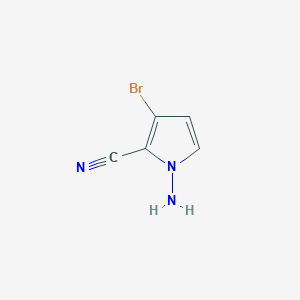

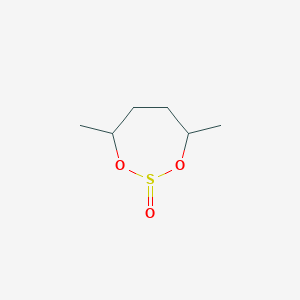

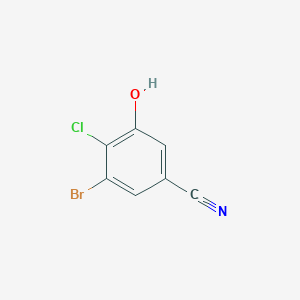
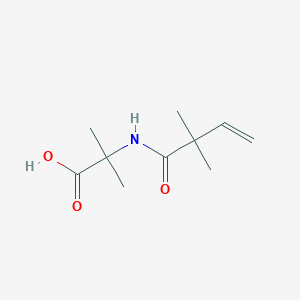
![1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
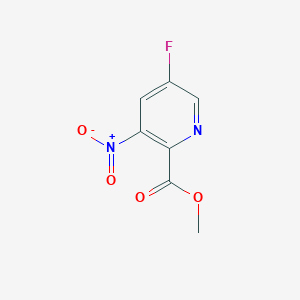

![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)
